molecular formula C11H10BrF4N B13335274 (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine

(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13335274
M. Wt: 312.10 g/mol
InChI Key: CZKDPFJKTVNORN-VIFPVBQESA-N
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Description

(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromine, fluorine, and trifluoromethyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-3-(trifluoromethyl)benzene and (S)-pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Automated Purification Systems: Implementing automated systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine compounds with various functional groups.

Scientific Research Applications

(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

    Material Science: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

    Chemical Biology: Employed in chemical biology research to study molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)pyrrolidine
  • (S)-2-(5-Bromo-2-fluoro-3-(difluoromethyl)phenyl)pyrrolidine
  • (S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)piperidine

Uniqueness

(S)-2-(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrF4N

Molecular Weight

312.10 g/mol

IUPAC Name

(2S)-2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H10BrF4N/c12-6-4-7(9-2-1-3-17-9)10(13)8(5-6)11(14,15)16/h4-5,9,17H,1-3H2/t9-/m0/s1

InChI Key

CZKDPFJKTVNORN-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2)Br)C(F)(F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Br)C(F)(F)F)F

Origin of Product

United States

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